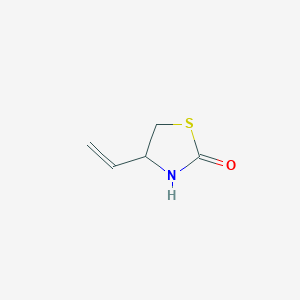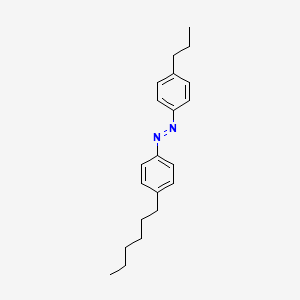![molecular formula C24H27BrNOP B14331450 Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide CAS No. 110890-35-2](/img/structure/B14331450.png)
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide is a chemical compound with a complex structure. It is a member of the phosphonium family, which are compounds containing a positively charged phosphorus atom. This particular compound is characterized by the presence of a triphenylphosphine group, an amino group, and a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium compounds typically involves the reaction of triphenylphosphine with an alkyl halide. For Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide, the synthetic route involves the reaction of triphenylphosphine with 2-[(2-methylpropyl)amino]-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: Studied for its potential use in biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can interact with negatively charged sites on molecules, leading to various chemical transformations. The compound can also participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphonium compound without the amino and oxoethyl groups.
Tetraphenylphosphonium bromide: Similar structure but with an additional phenyl group.
Propriétés
Numéro CAS |
110890-35-2 |
|---|---|
Formule moléculaire |
C24H27BrNOP |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
[2-(2-methylpropylamino)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26NOP.BrH/c1-20(2)18-25-24(26)19-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H |
Clé InChI |
WWGFEUXNDNLPHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



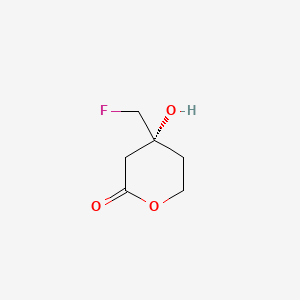

![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
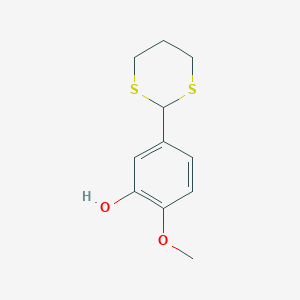
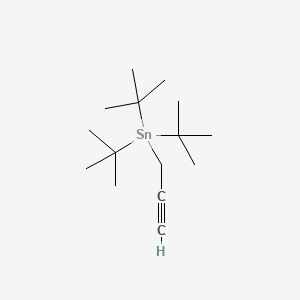
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)



![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
